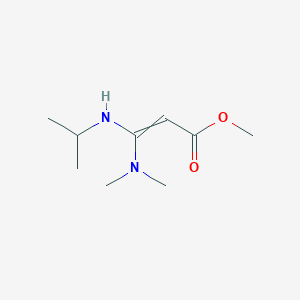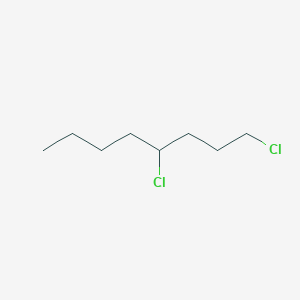
1,4-Dichlorooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichlorooctane is an organic compound with the molecular formula C8H16Cl2. It is a member of the chloroalkane family, characterized by the presence of chlorine atoms attached to an alkane chain. This compound is a colorless liquid with a mild odor and is primarily used in organic synthesis and industrial applications.
準備方法
1,4-Dichlorooctane can be synthesized through various methods, including:
Halogenation of Alkanes: One common method involves the halogenation of octane using chlorine gas in the presence of ultraviolet light or a radical initiator. This process results in the substitution of hydrogen atoms with chlorine atoms at the 1 and 4 positions of the octane chain.
Industrial Production: Industrially, this compound can be produced by the chlorination of octane in a controlled environment, ensuring the selective substitution at the desired positions. This method often involves the use of catalysts to enhance the reaction efficiency and yield.
化学反応の分析
1,4-Dichlorooctane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, treatment with sodium hydroxide can yield 1,4-octanediol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For instance, treatment with potassium tert-butoxide can result in the formation of 1,4-octadiene.
Oxidation and Reduction: While less common, this compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
科学的研究の応用
1,4-Dichlorooctane has several applications in scientific research and industry:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: It is employed in the production of specialty polymers and materials with specific properties.
Environmental Studies: Research has explored its use in the remediation of emerging contaminants, particularly in the adsorption of pollutants using functionalized carbon nanotubes.
作用機序
The mechanism of action of 1,4-dichlorooctane primarily involves its reactivity as a chloroalkane. The chlorine atoms in the molecule make it susceptible to nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used.
類似化合物との比較
1,4-Dichlorooctane can be compared with other similar compounds such as:
1,4-Dichlorobutane: Both compounds are chloroalkanes, but 1,4-dichlorobutane has a shorter carbon chain. This difference in chain length affects their physical properties and reactivity.
1,2-Dichlorooctane: This isomer has chlorine atoms at the 1 and 2 positions, leading to different reactivity and applications.
1,8-Dichlorooctane: Another isomer with chlorine atoms at the 1 and 8 positions, used in different synthetic applications.
This compound’s unique position of chlorine atoms makes it particularly useful in specific synthetic routes and applications, distinguishing it from its isomers and other chloroalkanes.
特性
CAS番号 |
56375-92-9 |
|---|---|
分子式 |
C8H16Cl2 |
分子量 |
183.12 g/mol |
IUPAC名 |
1,4-dichlorooctane |
InChI |
InChI=1S/C8H16Cl2/c1-2-3-5-8(10)6-4-7-9/h8H,2-7H2,1H3 |
InChIキー |
MZMYAXREHSQDRT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


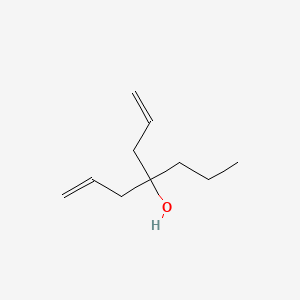
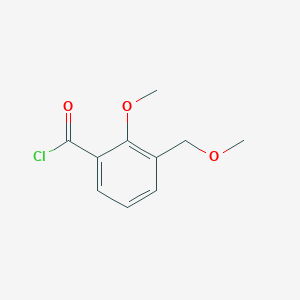
![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)
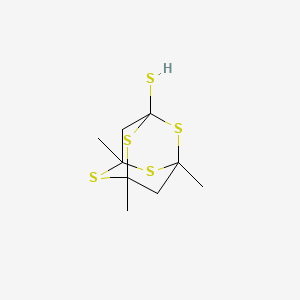
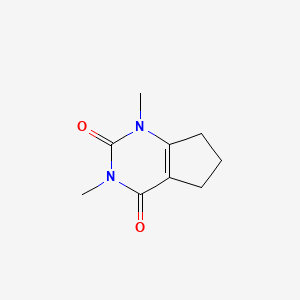
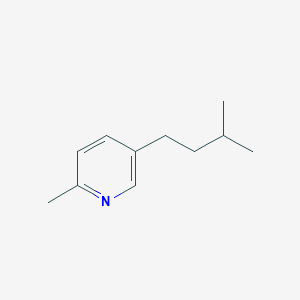
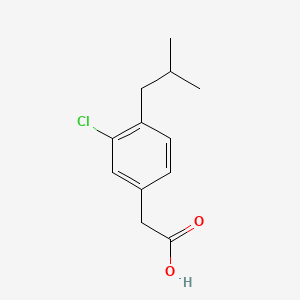
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
![1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone](/img/structure/B13799649.png)
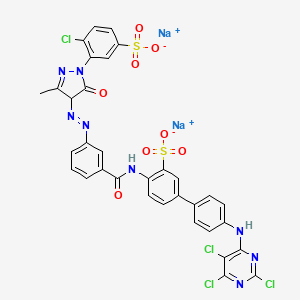
![N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea](/img/structure/B13799655.png)
![1-(4-Methoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13799661.png)
![2-Amino-1,2,3,5-tetrahydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B13799666.png)
